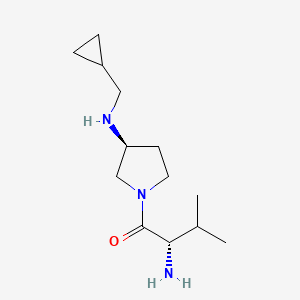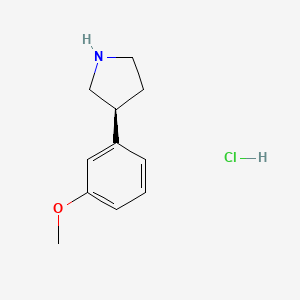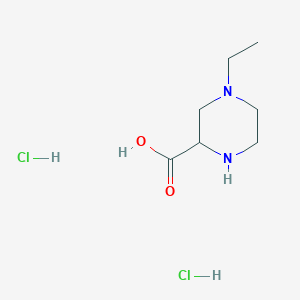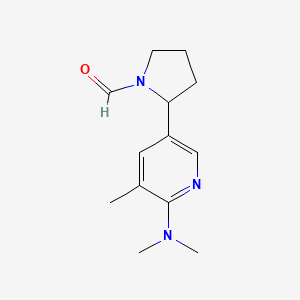
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a methyl group, a nitrophenyl group, and a tolyl group, making it a molecule of interest for various scientific applications.
Métodos De Preparación
The synthesis of 1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl or tolyl groups can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, and gene expression, leading to various biological effects.
Comparación Con Compuestos Similares
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole can be compared with other triazole derivatives:
Similar Compounds: Examples include 1-Methyl-3-(4-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole and 1-Methyl-3-(3-nitrophenyl)-5-(m-tolyl)-1H-1,2,4-triazole.
Uniqueness: The specific substitution pattern of this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H14N4O2 |
|---|---|
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
1-methyl-5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C16H14N4O2/c1-11-6-8-12(9-7-11)16-17-15(18-19(16)2)13-4-3-5-14(10-13)20(21)22/h3-10H,1-2H3 |
Clave InChI |
HCCTTYTWYLSDRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=NN2C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




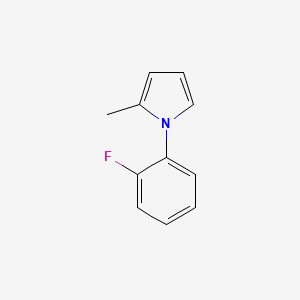

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
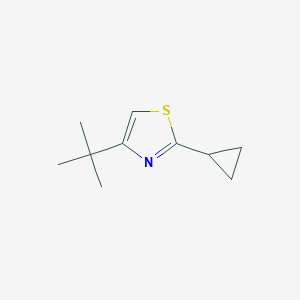
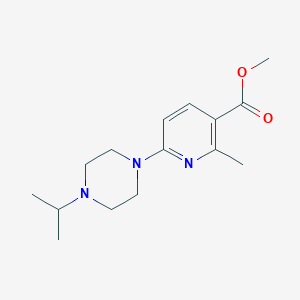
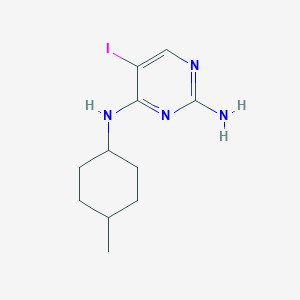
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
